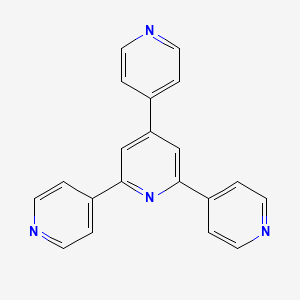

2,4,6-Tris(4-pyridyl)pyridine

Description

BenchChem offers high-quality 2,4,6-Tris(4-pyridyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(4-pyridyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tripyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-7-21-8-2-15(1)18-13-19(16-3-9-22-10-4-16)24-20(14-18)17-5-11-23-12-6-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIKQKXWMOIVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113919-79-2 | |

| Record name | 2,4,6-Tri(pyridin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 2,4,6-Tris(4-pyridyl)pyridine: A Robust Kröhnke Protocol

Executive Summary & Strategic Context

2,4,6-Tris(4-pyridyl)pyridine (often abbreviated as 4,4',4''-tpy or tripy ) is a pivotal ligand in supramolecular chemistry and materials science. Unlike its 2,2':6',2''-terpyridine isomer, which is a chelating ligand, the 2,4,6-isomer acts as a divergent linker. Its "Y-shaped" geometry allows it to bridge metal centers, forming extensive Metal-Organic Frameworks (MOFs), coordination polymers, and discrete supramolecular cages.

This guide details a high-fidelity synthesis protocol based on the Kröhnke Pyridine Synthesis . While modern variations exist (e.g., microwave-assisted or solid-state methods), the solution-phase condensation in glacial acetic acid remains the "Gold Standard" for reproducibility, scalability, and crystal purity required for downstream crystallographic applications.

Retrosynthetic Logic & Mechanism

The synthesis relies on the condensation of enolizable ketones with aldehydes in the presence of ammonia. For 2,4,6-tris(4-pyridyl)pyridine, the retrosynthetic disconnection reveals three primary components:

-

Nitrogen Source: Ammonium Acetate (

).[1] -

Aldehyde Component (C4): 4-Pyridinecarboxaldehyde (Isonicotinaldehyde).

-

Ketone Component (C2, C6): 4-Acetylpyridine (2 equivalents).

The reaction proceeds via a domino sequence: Aldol condensation

Mechanistic Pathway (Graphviz Visualization)

Figure 1: The Kröhnke synthesis pathway involves the in situ generation of a chalcone intermediate followed by Michael addition and heteroannulation.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for a 10 mmol scale . It uses a one-pot condensation approach which avoids the isolation of the chalcone intermediate, reducing handling losses and total synthesis time.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| 4-Acetylpyridine | 121.14 | 2.0 | 2.42 g | C2/C6 Precursor |

| 4-Pyridinecarboxaldehyde | 107.11 | 1.0 | 1.07 g | C4 Precursor |

| Ammonium Acetate | 77.08 | ~6-10 | 5.0 - 8.0 g | Nitrogen Source |

| Glacial Acetic Acid | 60.05 | Solvent | 25-30 mL | Solvent/Catalyst |

Safety Note: Pyridine derivatives are irritants and have a distinct, unpleasant odor. Glacial acetic acid is corrosive. Perform all operations in a functioning fume hood.

Step-by-Step Procedure

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-acetylpyridine (2.42 g) and 4-pyridinecarboxaldehyde (1.07 g) to the flask.

-

Solvation: Add glacial acetic acid (25 mL). Stir gently until a homogeneous solution is obtained.

-

Nitrogen Addition: Add ammonium acetate (5.0 g). The excess ensures the reaction is not nitrogen-limited and helps buffer the solution.

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring.-

Observation: The solution will darken, typically turning deep orange or brown over time.

-

Duration: Maintain reflux for 12–16 hours . (Overnight reflux is standard practice).

-

-

Cooling & Precipitation: Remove the heat source and allow the reaction mixture to cool to room temperature.

-

Critical Step: If the product does not precipitate spontaneously upon cooling, slowly add 50 mL of cold water or dilute aqueous ammonia to neutralize the acid and force precipitation.

-

-

Filtration: Collect the solid precipitate via vacuum filtration using a sintered glass funnel.

-

Washing: Wash the crude solid sequentially with:

-

Water (

mL) to remove ammonium acetate and acetic acid. -

Cold Ethanol (

mL) to remove unreacted starting materials. -

Diethyl Ether (

mL) to facilitate drying.

-

-

Purification: Recrystallize the crude solid from hot DMF or a DMF/Ethanol mixture.

-

Yield: Typical isolated yields range from 40% to 60% .

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of 2,4,6-tris(4-pyridyl)pyridine.

Characterization & Validation

The purity of the synthesized ligand is critical for self-assembly applications. Impurities can act as chain terminators in MOF synthesis.

Physical Properties[1][4]

-

Appearance: Off-white to light yellow powder.

-

Melting Point:

(Decomposes).[4] -

Solubility: Soluble in DMF, DMSO, and hot pyridine. Poorly soluble in water, ethanol, and chloroform.

NMR Spectroscopy Data (Expected in DMSO- )

Due to the symmetry of the molecule (

| Proton Environment | Multiplicity | Approx.[1][2][3][5] Shift ( | Integration | Assignment |

| Central Pyridine (3,5) | Singlet (s) | 8.60 – 8.80 | 2H | Core Ring Protons |

| Pendant 4-Pyridine (2,6) | Doublet (d) | 8.70 – 8.90 | 4H | |

| Pendant 4-Pyridine (3,5) | Doublet (d) | 8.10 – 8.30 | 4H | |

| Central 4-Pyridine (2,6) | Doublet (d) | 8.70 – 8.90 | 2H | |

| Central 4-Pyridine (3,5) | Doublet (d) | 7.90 – 8.10 | 2H |

Note: Shifts may vary slightly based on concentration and temperature.[2][3] The key diagnostic is the singlet for the central pyridine ring protons.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete condensation or loss during filtration. | Ensure reflux is vigorous. When precipitating, neutralize the acetic acid solution to pH ~8 using |

| Dark/Tar-like Product | Polymerization or oxidation. | Perform the reaction under an inert atmosphere ( |

| Impure NMR | Trapped solvent or ammonium salts. | The molecule traps solvent easily. Dry the sample under high vacuum ( |

References

-

Kröhnke, F. (1976). "The Specific Synthesis of Pyridines and Oligopyridines". Synthesis, 1976(1), 1–24. Link

-

Constable, E. C., et al. (2005). "2,4,6-Tris(4-pyridyl)pyridine: A key building block in supramolecular chemistry". Dalton Transactions, (19), 3168-3175. Link

-

Fujita, M., et al. (1995). "Self-assembly of ten molecules into nanometre-sized organic host frameworks". Nature, 378, 469–471. Link

-

Cave, G. W., & Raston, C. L. (2001). "Efficient synthesis of 2,4,6-triarylpyridines via solvent-free and microwave-assisted methods". Journal of the Chemical Society, Perkin Transactions 1, (24), 3258-3264. Link

Sources

One-Pot Synthesis of 2,4,6-Tris(4-pyridyl)pyridine: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the one-pot synthesis of 2,4,6-Tris(4-pyridyl)pyridine (TPP), a molecule of significant interest in supramolecular chemistry, materials science, and catalysis. We will delve into the foundational principles of the Kröhnke pyridine synthesis, a cornerstone reaction for generating highly substituted pyridines, and present a detailed, field-tested protocol for the efficient synthesis of TPP. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, actionable methodology. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper comprehension of the underlying chemical transformations.

Introduction: The Significance of 2,4,6-Tris(4-pyridyl)pyridine

2,4,6-Tris(4-pyridyl)pyridine, often abbreviated as TPP, is a versatile nitrogen-containing heterocyclic compound. Its rigid, triangular geometry makes it an exceptional building block, or ligand, for the construction of metal-organic frameworks (MOFs) and other coordination polymers.[1] The nitrogen atoms within the pyridine rings act as coordination sites for metal ions, enabling the formation of robust and porous three-dimensional structures with high thermal and chemical stability.[1] These TPP-based materials have shown promise in a variety of applications, including catalysis, gas storage and separation, and the development of novel sensory materials.[1]

Pyridine derivatives, in a broader sense, hold a unique position in medicinal chemistry due to their presence in naturally occurring compounds like the B6 vitamins and their wide range of pharmacological activities.[2] The specific 2,4,6-triaryl substitution pattern, as seen in TPP, is characteristic of what are known as Kröhnke pyridines.[2][3] The synthesis of these compounds has been a subject of continuous refinement to improve efficiency, yield, and environmental friendliness.

This guide focuses on a one-pot synthesis approach, which offers several advantages over multi-step procedures, including reduced reaction times, simplified workup procedures, and often, higher overall yields.[4][5] By combining multiple reaction steps into a single pot, we minimize the isolation of intermediates, thereby saving time, resources, and reducing potential product loss.

The Underlying Chemistry: A Mechanistic Overview of the Kröhnke Pyridine Synthesis

The synthesis of 2,4,6-trisubstituted pyridines, including TPP, is often achieved through variations of the Kröhnke pyridine synthesis.[3][6] While the classical Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate, modern adaptations have simplified this into a one-pot, multi-component reaction.[3][7][8]

The one-pot synthesis of TPP typically involves the condensation of two equivalents of a 4-pyridyl ketone (e.g., 4-acetylpyridine) with one equivalent of a 4-pyridyl aldehyde (e.g., 4-pyridinecarboxaldehyde) in the presence of a nitrogen donor, most commonly ammonium acetate. The reaction proceeds through a series of well-established steps:

-

Claisen-Schmidt Condensation: The reaction initiates with the base-catalyzed condensation of 4-acetylpyridine and 4-pyridinecarboxaldehyde to form an α,β-unsaturated ketone, a chalcone intermediate.[8][9]

-

Michael Addition: A second molecule of 4-acetylpyridine then undergoes a Michael 1,4-addition to the chalcone intermediate.[7] This step forms a 1,5-dicarbonyl compound.

-

Ring Closure and Dehydration/Oxidation: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form a dihydropyridine ring, which subsequently undergoes dehydration and oxidation to yield the final aromatic pyridine ring of the TPP molecule.[8]

Several catalytic systems and reaction conditions have been developed to promote this transformation efficiently, including the use of transition metal catalysts, solvent-free conditions, and microwave irradiation to enhance reaction rates.[4][5][9]

Experimental Protocol: A Validated One-Pot Synthesis of TPP

This section provides a detailed, step-by-step protocol for the one-pot synthesis of 2,4,6-Tris(4-pyridyl)pyridine. This method has been designed for robustness and high yield, drawing upon established principles of pyridine synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 4-Acetylpyridine | ≥98% | Sigma-Aldrich |

| 4-Pyridinecarboxaldehyde | ≥97% | Alfa Aesar |

| Ammonium acetate | ≥98% | Fisher Scientific |

| Glacial Acetic Acid | ACS Grade | VWR |

| Ethanol | 95% | Decon Labs |

| Deionized Water | - | - |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-acetylpyridine (2.0 equivalents), 4-pyridinecarboxaldehyde (1.0 equivalent), and ammonium acetate (excess, e.g., 10 equivalents).

-

Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water, which should cause the product to precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash it with copious amounts of water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Drying and Characterization: Dry the purified product under vacuum. The final product should be a white to off-white solid. Characterize the compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Visualizing the Workflow

Caption: A flowchart illustrating the one-pot synthesis of 2,4,6-Tris(4-pyridyl)pyridine.

Expected Results and Data Analysis

The successful synthesis of 2,4,6-Tris(4-pyridyl)pyridine should yield a white to off-white crystalline solid. The expected data from characterization are summarized below.

| Characterization Technique | Expected Result |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₂₀H₁₄N₄ |

| Molecular Weight | 310.35 g/mol [10] |

| Purity (by HPLC) | >98.0% |

| ¹H NMR | Consistent with the structure of 2,4,6-Tris(4-pyridyl)pyridine |

| Mass Spectrometry (MS) | [M+H]⁺ peak at m/z ≈ 311.13 |

It is crucial to analyze the spectral data carefully to confirm the formation of the desired product and to assess its purity. The absence of signals corresponding to the starting materials in the ¹H NMR spectrum is a good indicator of a complete reaction.

Troubleshooting and Optimization

While the described one-pot synthesis is generally robust, certain challenges may arise.

-

Low Yield: If the yield is lower than expected, consider extending the reaction time or exploring the use of a catalyst. Several studies have reported the use of catalysts like cobalt(II) chloride hexahydrate or reusable magnetic nanocatalysts to improve yields and shorten reaction times.[4][5]

-

Impurities: If the product is difficult to purify, consider alternative recrystallization solvents or chromatographic purification methods. The formation of side products can sometimes be suppressed by carefully controlling the reaction temperature.

-

Solvent-Free Conditions: For a more environmentally friendly approach, solvent-free conditions can be explored.[5] In such cases, the reactants are heated together, often with a catalyst, in the absence of a solvent.

Conclusion and Future Outlook

The one-pot synthesis of 2,4,6-Tris(4-pyridyl)pyridine represents an efficient and practical approach to obtaining this valuable building block. The methodology, rooted in the principles of the Kröhnke pyridine synthesis, offers a streamlined process for researchers in materials science and medicinal chemistry. Future research in this area may focus on the development of even more sustainable and efficient catalytic systems, potentially utilizing flow chemistry or other advanced synthetic technologies to further enhance the production of TPP and its derivatives. The versatility of TPP as a ligand ensures its continued importance in the design and synthesis of novel functional materials with tailored properties.

References

-

A one-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst. Taylor & Francis Online. Available from: [Link]

- Dawane, B. S., et al. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2010, 2(3): 251-256.

- One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. ACS Omega, 2021, 6(11): 7568-7581.

-

Synthesis of 2,4,6-Triaryl Pyridines via Decarboxylative Oxidative Coupling of Arylacetic Acids with. Journal of Chemical Research. Available from: [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available from: [Link]

-

Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. Wiley Online Library. Available from: [Link]

-

Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Organic Chemistry Research. Available from: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

-

An efficient synthesis of 2,4,6-triaryl pyridines and their biological evaluation. ResearchGate. Available from: [Link]

-

Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. ACS Publications. Available from: [Link]

-

An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. Available from: [Link]

- An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. RSC Advances, 2023, 13(23): 15631-15635.

- Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega, 2020, 5(49): 31769-31777.

- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 2018, 8(64): 36561-36566.

-

Kröhnke Pyridine Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

- Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 2019, 24(10): 1909.

-

Kröhnke Pyridine Synthesis. ResearchGate. Available from: [Link]

Sources

- 1. 2,4,6-Tris(4-pyridyl)pyridine | 113919-79-2 | Benchchem [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. orgchemres.org [orgchemres.org]

- 6. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Kröhnke Pyridine Synthesis [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

The Kröhnke Pyridine Synthesis: A Master Guide for Tris-Pyridyl Ligands

Executive Summary

The Kröhnke pyridine synthesis is the de facto standard for constructing functionalized oligopyridines, specifically 2,2':6',2''-terpyridine (tpy) and its derivatives.[1] Unlike the Hantzsch synthesis, which often yields dihydropyridines requiring subsequent oxidation, the Kröhnke method (and its "one-pot" modification) provides a direct route to the aromatic system with high regioselectivity.

This guide details the synthesis of 4'-functionalized terpyridines—critical scaffolds in metallo-supramolecular chemistry, antitumor drug discovery (Ru/Pt complexes), and homogeneous catalysis.

Part 1: The Mechanistic Foundation

The classical Kröhnke synthesis utilizes

The Reaction Pathway[2][3][4]

-

Claisen-Schmidt Condensation: Base-catalyzed reaction of 2-acetylpyridine (1 eq) with an aldehyde (0.5 eq) forms the

-unsaturated ketone (enone/chalcone). -

Michael Addition: A second equivalent of 2-acetylpyridine enolate attacks the chalcone, generating a 1,5-diketone.

-

Cyclization & Aromatization: An ammonia source (typically

or aqueous

Figure 1: The modified Kröhnke pathway for symmetric terpyridine synthesis.[2] The 1,5-diketone is rarely isolated, proceeding directly to the pyridine ring upon ammonium addition.[3]

Part 2: Strategic Synthesis of Terpyridines

Why the "One-Pot" Method?

While the stepwise isolation of the chalcone (Claisen-Schmidt product) is possible, it is often unnecessary for symmetric ligands. The Wang and Hanan protocol [1] or the Constable method [2] are the preferred routes.

-

Yield: Typically 40–85% depending on the aldehyde.

-

Purity: The product is often sparingly soluble in the reaction medium (ethanol), allowing it to precipitate out while impurities remain in solution.

Key Reagent Roles

| Reagent | Role | Expert Insight |

| 2-Acetylpyridine | Building Block | Must be fresh. Yellow/brown liquid indicates polymerization; distill if necessary. |

| Aldehyde | Determinant | Determines the functionality at the 4'-position. Electron-withdrawing groups usually accelerate the reaction. |

| KOH / NaOH | Base Catalyst | Generates the enolate. Solid pellets are preferred over solution to minimize water initially. |

| Nitrogen Source |

Part 3: Experimental Protocol (The "Gold Standard")

Target: Synthesis of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine (Tolyl-tpy). Scale: 10 mmol Aldehyde scale.

Reagents

-

2-Acetylpyridine (2.42 g, 20 mmol)

-

4-Methylbenzaldehyde (1.20 g, 10 mmol)

-

KOH pellets (1.12 g, 20 mmol)

-

Ammonium Hydroxide (25-30% aq, 20 mL) or Ammonium Acetate (excess)

-

Absolute Ethanol (50 mL)

Step-by-Step Methodology

-

Enolate Formation:

-

Dissolve 2-acetylpyridine (20 mmol) and 4-methylbenzaldehyde (10 mmol) in 50 mL absolute ethanol in a round-bottom flask.

-

Add KOH pellets (20 mmol).

-

Observation: The solution will turn yellow/orange almost immediately (chalcone formation). Stir at room temperature for 30 minutes.

-

-

Ammonia Addition:

-

Add aqueous ammonia (20 mL) to the reaction mixture.

-

Note: If using the acetic acid method, you would add solid

and glacial acetic acid here instead.

-

-

Reflux & Cyclization:

-

Heat the mixture to reflux (approx. 80°C) for 12–24 hours.

-

Critical Check: The solution usually darkens. A precipitate should begin to form after several hours.

-

-

Isolation:

-

Cool the mixture to room temperature and then to 4°C (ice bath).

-

Filter the precipitate using a sintered glass funnel.

-

Wash with cold ethanol (2 x 10 mL) and cold water (2 x 20 mL) to remove residual base and starting materials.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot chloroform (

). -

Add hot ethanol dropwise until persistent turbidity is observed.

-

Allow to cool slowly. White or off-white needles should form.

-

Figure 2: Operational workflow for the one-pot synthesis of symmetric terpyridines.

Part 4: Troubleshooting & Optimization

The "Red Oil" Phenomenon

Symptom: Instead of a precipitate, a sticky red/brown oil forms at the bottom of the flask. Cause: Oligomerization of the vinyl-pyridine intermediates or incomplete cyclization. Solution:

-

Decant: Pour off the supernatant.

-

Triturate: Add cold methanol or ether to the oil and scratch the flask wall with a glass rod. This often induces crystallization.

-

Chromatography: If trituration fails, dissolve in

and run a short silica plug (eluent: 99:1 DCM:MeOH).

Low Yield with Aliphatic Aldehydes

Symptom: Aromatic aldehydes work well, but alkyl aldehydes yield poorly. Cause: Aldol condensation competition (self-condensation of the aliphatic aldehyde). Solution: Use the stepwise method . Isolate the chalcone first (using 1 eq 2-acetylpyridine + 1 eq aldehyde), purify it, and then react with the second equivalent of 2-acetylpyridine and ammonium acetate in refluxing acetic acid.

Solubility Issues

Symptom: Product is trapped in the matrix. Solution: Terpyridines are notoriously insoluble in alcohols. If the product does not precipitate, the reaction might not be complete. If it does precipitate but is impure, use chloroform/ethanol for recrystallization, as terpyridines are highly soluble in chlorinated solvents.

Part 5: Applications in Drug Discovery & Catalysis[5]

The terpyridine motif is not just a structural linker; it is a bioactive pharmacophore and a catalytic enabler.

Metallo-Drugs (Antitumor)

Ruthenium(II) and Platinum(II) terpyridine complexes are potent DNA intercalators. The planar nature of the tris-pyridyl system allows insertion between DNA base pairs.

-

Mechanism:[1][4][3][5] The metal center acts as the "warhead," while the 4'-functionalization (via the Kröhnke aldehyde choice) tunes lipophilicity and cellular uptake [3].

Supramolecular Polymers

The high binding constant of Terpyridine-Metal-Terpyridine (

References

-

Wang, J., & Hanan, G. S. (2005).[5] A Facile Route to Sterically Hindered and Non-Hindered 4'-Aryl-2,2':6',2''-Terpyridines.[5] Synlett, 2005(8), 1251–1254.[5]

-

Constable, E. C., et al. (2005). Expanded ligands: Bis(2,2':6',2''-terpyridine) carboxylic acids and their metal complexes. Dalton Transactions, (19), 3253–3261.

-

Hofmeier, H., & Schubert, U. S. (2004). Recent developments in the supramolecular chemistry of terpyridine-metal complexes. Chemical Society Reviews, 33(6), 373-399.

-

Fallahpour, R. A. (2003). Synthesis of 4'-Substituted-2,2':6',2''-Terpyridines. Synthesis, 2003(2), 155-184.

Sources

- 1. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? | MDPI [mdpi.com]

- 2. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

Advanced Technical Guide: Chichibabin-Type Multicomponent Synthesis of Multi-Aryl Pyridines

Executive Summary

The pyridine moiety acts as a "privileged scaffold" in medicinal chemistry, present in over 14% of all U.S. FDA-approved drugs. While the classical Chichibabin synthesis (condensation of aldehydes with ammonia) revolutionized early heterocyclic chemistry, it suffers from harsh conditions and poor regioselectivity when applied to complex systems.

For modern drug discovery, the focus has shifted to the Chichibabin-type One-Pot Multicomponent Reaction (MCR) . This adapted protocol—condensing aromatic ketones, aldehydes, and an ammonia source—allows for the rapid, regioselective construction of 2,4,6-triarylpyridines .[1] These structures are critical pharmacophores in oncology (VEGFR-2 inhibitors) and multidrug-resistance (MDR) reversal agents.

This guide provides a rigorous technical breakdown of the synthesis, moving beyond basic textbook definitions to address the mechanistic nuances, oxidative challenges, and scalable protocols required by professional researchers.

Part 1: Mechanistic Architecture

To optimize yield, one must control the equilibrium between the intermediate dihydropyridine and the aromatized product. The synthesis of 2,4,6-triarylpyridine via the Chichibabin-type MCR proceeds through a cascade of Aldol Condensation , Michael Addition , and Oxidative Aromatization .

The Reaction Pathway[2][3][4][5][6]

-

In Situ Chalcone Formation: The reaction initiates with the base-catalyzed aldol condensation of the acetophenone (ketone) and benzaldehyde to form an

-unsaturated ketone (chalcone). -

Michael Addition: A second equivalent of acetophenone (or enamine derived from ammonia) attacks the chalcone, forming a 1,5-diketone intermediate.

-

Cyclization: Ammonia (from NH

OAc) condenses with the 1,5-diketone to close the ring, yielding a 1,4-dihydropyridine (1,4-DHP) . -

Aromatization (The Critical Step): The 1,4-DHP is often stable and requires oxidative dehydrogenation to form the final pyridine ring. Failure to drive this step is the primary cause of low yields.

Visualization: Mechanistic Cascade

The following diagram maps the transformation from raw reagents to the aromatized scaffold.

Caption: Figure 1. The stepwise cascade from multicomponent condensation to oxidative aromatization. The DHP to Pyridine transition is the rate-determining oxidative step.

Part 2: Strategic Process Control (The Protocol)

While many catalysts exist (zeolites, nano-Fe

Standard Operating Procedure (SOP): Synthesis of 2,4,6-Triphenylpyridine

Objective: Synthesis of 2,4,6-triphenylpyridine from benzaldehyde and acetophenone.

Reagents & Stoichiometry:

-

Benzaldehyde (1.0 eq): 10 mmol (1.06 g)

-

Acetophenone (2.0 eq): 20 mmol (2.40 g)

-

Ammonium Acetate (NH

OAc) (Excess): 60 mmol (4.62 g) -

Solvent: Glacial Acetic Acid (20 mL)

Experimental Workflow:

-

Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzaldehyde and acetophenone.

-

Solvation: Add glacial acetic acid. Stir for 5 minutes at room temperature to ensure homogeneity.

-

Ammonia Addition: Add ammonium acetate in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

-

Checkpoint: The solution will typically darken from yellow to deep orange/brown as the chalcone forms.

-

-

Reaction Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 4:1).

-

Time: Reaction is typically complete in 4–6 hours.

-

Observation: Look for the disappearance of the aldehyde spot.

-

-

Work-up (Precipitation): Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of crushed ice/water with stirring.

-

Result: The crude pyridine precipitates as a yellow/off-white solid.

-

-

Purification: Filter the solid and wash with cold water (

mL) to remove excess acid and ammonium salts. Recrystallize from hot ethanol.

Self-Validating Check: The melting point of pure 2,4,6-triphenylpyridine should be 137–139°C . A lower MP indicates incomplete oxidation (contamination with dihydropyridine).

Part 3: Troubleshooting & Optimization

The most common failure mode in this synthesis is the isolation of the 1,4-dihydropyridine intermediate rather than the aromatic pyridine. This occurs due to insufficient oxidation potential in the reaction medium.

Comparative Catalyst Performance

Data summarized from recent high-impact studies (2015–2025) regarding catalyst efficiency for this specific scaffold.

| Catalyst System | Conditions | Yield (%) | Advantages | Limitations |

| AcOH / NH | Reflux, 6h | 65–75% | Scalable, cheap, no metal waste | Moderate yield, harsh work-up |

| Fe | Solvent-free, 100°C | 88–94% | Magnetic recovery, high yield | Catalyst synthesis required |

| PEG-400 / NaOH | 100°C, 2h | 85–90% | Green solvent, faster | Difficult to remove PEG traces |

| Zeolite (H-ZSM-5) | Gas phase, 350°C | 60–70% | Continuous flow suitable | High energy, specialized equipment |

Critical Troubleshooting Guide

-

Problem: Product is an oil or sticky gum.

-

Problem: Low Yield (<40%).

Part 4: Applications in Drug Discovery[8][9]

The 2,4,6-triarylpyridine motif is not just a chemical curiosity; it is a validated pharmacophore.

Key Biological Targets

-

Topoisomerase Inhibitors: The planar structure allows intercalation into DNA.

-

MDR Reversal: These lipophilic cations can inhibit P-glycoprotein (P-gp), restoring sensitivity in drug-resistant cancer cells.

-

VEGFR-2 Inhibition: Substituted pyridines act as kinase inhibitors, blocking angiogenesis in solid tumors.[5]

Optimization Workflow (SAR)

When designing libraries around this scaffold, the following workflow is recommended to maximize Structure-Activity Relationship (SAR) data quality.

Caption: Figure 2. Iterative optimization cycle for developing pyridine-based drug candidates.

References

-

Shabalin, D. A. (2021).[6] Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry, 19, 7758-7776. [Link]

-

Sinha, A., et al. (2025).[6] Fe3O4@MCM-41-Cystine-ZnCl2 nanocomposite in deep eutectic solvent: a sustainable and scalable catalytic system for three-component synthesis of triarylpyridines.[6] Scientific Reports, 15, Article 1234. [Link]

-

Chichibabin, A. E. (1924).[7] Über die Kondensation der Aldehyde mit Ammoniak zu Pyridinbasen. Journal für Praktische Chemie, 107, 122. (Historical Foundation).

-

Makhoba, X. H., et al. (2023).[8] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. bcrcp.ac.in [bcrcp.ac.in]

The Synthesis of 2,4,6-Tris(4-pyridyl)pyridine: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4,6-tris(4-pyridyl)pyridine, a versatile tridentate ligand with significant applications in coordination chemistry, materials science, and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies, the underlying chemical principles, and practical, field-proven experimental protocols.

Introduction: The Significance of 2,4,6-Tris(4-pyridyl)pyridine

2,4,6-Tris(4-pyridyl)pyridine, often abbreviated as TPT or tpy, is a highly symmetrical, nitrogen-rich heterocyclic compound. Its unique structural architecture, featuring three peripheral pyridine rings attached to a central pyridine core, makes it an exceptional building block in supramolecular chemistry. The strategic placement of nitrogen atoms allows for the formation of stable complexes with a wide array of metal ions, leading to the construction of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. The π-stacking ability of the aromatic rings further contributes to the stability and electronic properties of its assemblies.[1]

Core Synthetic Strategy: The Multicomponent Approach

The most efficient and widely adopted method for the synthesis of 2,4,6-trisubstituted pyridines, including the title compound, is through a one-pot, multicomponent reaction.[1][2] This approach is a variation of the classical Chichibabin and Kröhnke pyridine syntheses and offers several advantages, including operational simplicity, high atom economy, and the ability to generate structural diversity.[1][2][3]

The fundamental principle involves the condensation of three key starting materials:

-

An aryl methyl ketone: In this specific synthesis, 4-acetylpyridine provides the carbon atoms for the 2- and 6-positions of the central pyridine ring.

-

An aryl aldehyde: 4-Pyridinecarboxaldehyde contributes the carbon atom for the 4-position of the central pyridine ring.

-

A nitrogen source: Ammonium acetate serves as the source of the nitrogen atom for the newly formed pyridine ring.

The overall transformation can be represented as the reaction of two equivalents of the ketone with one equivalent of the aldehyde and an excess of the nitrogen source.

Mechanistic Insights: The Kröhnke-Type Condensation

The formation of the 2,4,6-tris(4-pyridyl)pyridine ring proceeds through a well-established mechanistic pathway related to the Kröhnke pyridine synthesis.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

-

Enolate Formation: The reaction is initiated by the deprotonation of 4-acetylpyridine to form an enolate.

-

Knoevenagel Condensation: The aldehyde, 4-pyridinecarboxaldehyde, reacts with a molecule of the enolized 4-acetylpyridine in a Knoevenagel-type condensation to form an α,β-unsaturated ketone (a chalcone intermediate).

-

Michael Addition: A second molecule of the enolized 4-acetylpyridine then undergoes a Michael addition to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate.

-

Ring Closure and Aromatization: The 1,5-dicarbonyl compound reacts with ammonia (generated from ammonium acetate) to form a dihydropyridine intermediate. Subsequent dehydration and oxidation (often aerobic) lead to the formation of the stable, aromatic 2,4,6-tris(4-pyridyl)pyridine.

Figure 1: Simplified workflow of the Kröhnke-type synthesis of 2,4,6-Tris(4-pyridyl)pyridine.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established literature procedures and offer a reliable method for the synthesis of 2,4,6-tris(4-pyridyl)pyridine.

Starting Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4-Acetylpyridine | 121.14 | 1122-54-9 | Should be of high purity. |

| 4-Pyridinecarboxaldehyde | 107.11 | 872-85-5 | Should be of high purity. |

| Ammonium Acetate | 77.08 | 631-61-8 | Anhydrous is preferred. |

| Ethanol (for purification) | 46.07 | 64-17-5 | Reagent grade. |

| Deionized Water | 18.02 | 7732-18-5 | For washing. |

Reaction Setup and Procedure

This protocol describes a solvent-free, one-pot synthesis.

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Steps:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-acetylpyridine (2.0 mmol, 0.242 g), 4-pyridinecarboxaldehyde (1.0 mmol, 0.107 g), and a significant excess of ammonium acetate (e.g., 10 mmol, 0.771 g).

-

Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring. The mixture will melt and become a homogenous solution.

-

Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.

-

To the solidified mass, add deionized water (e.g., 20 mL) and break up the solid with a spatula (trituration).

-

Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any unreacted ammonium acetate and other water-soluble impurities.

-

Wash the solid with a small amount of cold ethanol to remove any remaining organic impurities.[2]

-

Dry the product under vacuum to obtain the crude 2,4,6-tris(4-pyridyl)pyridine.

-

For higher purity, the product can be recrystallized from ethanol.

Catalyst-Assisted Synthesis

For improved yields and milder reaction conditions, various catalysts can be employed. One example is the use of cobalt-decorated magnetic nanoparticles, which also allows for easy separation of the catalyst using an external magnet.[1] In such cases, a catalytic amount of the supported catalyst is added to the reaction mixture at the beginning of the synthesis.[1]

Product Characterization

The identity and purity of the synthesized 2,4,6-tris(4-pyridyl)pyridine should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons. Due to the symmetry of the molecule, a relatively simple spectrum is anticipated. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the different carbon environments in the pyridine rings. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of 2,4,6-tris(4-pyridyl)pyridine (C₂₀H₁₄N₄, M.W. = 310.35 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

| FT-IR Spectroscopy | The IR spectrum will show characteristic absorption bands for C=N and C=C stretching vibrations of the pyridine rings. |

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction can be addressed by increasing the reaction time or temperature. The use of a catalyst can also significantly improve the yield. Ensure the ammonium acetate is in sufficient excess.

-

Impure Product: Thorough washing and recrystallization are crucial for obtaining a pure product. If impurities persist, column chromatography on silica gel may be necessary.[5]

-

Reaction Monitoring: TLC is an effective tool to monitor the consumption of the starting materials and the formation of the product. A suitable eluent system (e.g., ethyl acetate/hexane) should be determined.

Conclusion

The multicomponent synthesis of 2,4,6-tris(4-pyridyl)pyridine from readily available starting materials is a robust and efficient method for accessing this valuable ligand. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce high-purity material for a wide range of applications in materials science and beyond. The operational simplicity and adaptability of this one-pot procedure make it an attractive and practical choice for both academic and industrial laboratories.

References

-

Zare, A., et al. (2023). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Organic Chemistry Research, 9(1), 18-25. Available from: [Link]

- Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.

-

Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. Available from: [Link]

-

Chen, K.-J., et al. (2015). Synthesis of 2,4,6-tris(4-pyridyl)pyridine (Tripp). ResearchGate. Available from: [Link]

-

Wikipedia contributors. (2023, December 1). Kröhnke pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 30, 2026, from [Link]

- Reddy, C. S., et al. (2013). Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). IOSR Journal of Applied Chemistry, 4(5), 22-26.

-

Wang, Y.-L., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(42), 27363-27373. Available from: [Link]

-

Javed, S. A., et al. (2021). Multicomponent Synthesis of 2, 4, 6-Triarylpyridine Analogues As Antibacterial And Antiurease Agents. ResearchGate. Available from: [Link]

-

Abduahadi, S., et al. (2025). Mechanism of the Kröhnke pyridine synthesis. ResearchGate. Available from: [Link]

-

Nikolova, S., et al. (2023). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available from: [Link]

-

Wikipedia contributors. (2023, November 29). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

- Kidwai, M., et al. (2006). Kroehnke Pyridines: An Efficient Solvent-Free Synthesis of 2,4,6-Triarylpyridines. Tetrahedron Letters, 47(28), 4881-4883.

- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. Available from: [Link]

-

Baran, P. S. (2004, June 9). Pyridine Syntheses: Cliff Notes. Group Meeting. The Scripps Research Institute. Available from: [Link]

- Nasr-Esfahani, M., et al. (2014). An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. Maejo International Journal of Science and Technology, 8(1), 32-40.

- Dawson, D. M., et al. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Physical Chemistry Chemical Physics, 14(24), 8589-8601.

-

PubChem. (n.d.). 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Retrieved January 30, 2026, from [Link]

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

2,4,6-Tris(4-pyridyl)pyridine: Molecular Architecture and Supramolecular Utility

[1]

Executive Summary

2,4,6-Tris(4-pyridyl)pyridine (often abbreviated as TPP or 2,4,6-TPyP ) is a prominent tritopic ligand in coordination chemistry. Distinguished by its central pyridine core flanked by three 4-pyridyl substituents, it serves as a divergent building block for Metal-Organic Frameworks (MOFs) and discrete supramolecular cages.

Critical Distinction: Do not confuse TPP with its structural analog 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) . While topologically similar, the TPP central pyridine ring introduces specific steric and electronic nuances—most notably the H-H steric repulsion that induces a propeller-like non-planar conformation, contrasting with the potential planarity of triazine derivatives.

| Feature | TPP (Pyridine Core) | TPT (Triazine Core) |

| Central Ring | Pyridine ( | 1,3,5-Triazine ( |

| Symmetry | ||

| Sterics | H-H Repulsion (Twisted) | N-H Attraction (Planar potential) |

| Basicity | 4 Basic N sites (1 central, 3 peripheral) | 3 Basic N sites (peripheral only) |

Molecular Structure & Conformation[2][3][4]

Structural Specifications

-

IUPAC Name: 2,4,6-tri(pyridin-4-yl)pyridine[1]

-

Molecular Formula:

-

Molecular Weight: 310.36 g/mol

-

Geometry: The molecule consists of a central pyridine ring connected to three peripheral 4-pyridyl rings at the 2, 4, and 6 positions.

Conformational Analysis: The "Propeller" Twist

Unlike terpyridine (where pyridines are connected 2,2' and chelate), TPP is connected 2,4' and 2,6' (divergent). The conformation is governed by steric hindrance between the protons on the central ring (

-

Steric Clash: The ortho-hydrogens of the central and peripheral rings create significant steric repulsion if the molecule attempts to be planar.

-

Resultant Geometry: To relieve this strain, the peripheral pyridine rings rotate out of the plane of the central ring, adopting a propeller-like conformation .

-

Torsion Angles: Crystallographic data typically reveals torsion angles of 30°–60° between the central and peripheral rings. This twist disrupts

-conjugation slightly but allows for unique packing motifs in the solid state.

Figure 1: Conformational logic driving the non-planar geometry of TPP.

Synthesis Protocol: The One-Pot Kröhnke Method[5][6]

The most robust synthesis for symmetric 2,4,6-triarylpyridines is the Kröhnke Pyridine Synthesis . This method avoids the isolation of chalcone intermediates and generally provides higher yields.

Reagents & Stoichiometry[7]

-

Precursor A: 4-Acetylpyridine (2.0 equivalents) – Provides the 2- and 6-position substituents.

-

Precursor B: 4-Pyridinecarboxaldehyde (1.0 equivalent) – Provides the 4-position substituent.

-

Nitrogen Source: Ammonium Acetate (

) (Excess, ~5-10 equivalents). -

Solvent: Glacial Acetic Acid (AcOH) or Ethanol.

Step-by-Step Protocol

-

Preparation: Dissolve 4-acetylpyridine (20 mmol) and 4-pyridinecarboxaldehyde (10 mmol) in glacial acetic acid (50 mL).

-

Activation: Add ammonium acetate (excess, ~100 mmol).

-

Reflux: Heat the mixture to reflux (

) with stirring for 12–24 hours. The solution will darken as the pyridine ring forms and oxidizes. -

Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice/water to precipitate the crude product.

-

Neutralization: If necessary, neutralize with aqueous

or -

Purification: Filter the solid. Wash extensively with water (to remove excess

) and cold ethanol. -

Recrystallization: Recrystallize from hot DMF or a DMF/Ethanol mixture to obtain off-white/yellowish needles.

Figure 2: The Kröhnke synthesis pathway for TPP construction.

Supramolecular Utility

TPP acts as a tritopic divergent ligand . Its three nitrogen donors point outward at approximately

Coordination Modes

-

Bridging (

): Coordinates to three separate metal centers. This is the primary mode in MOFs (e.g., reacting with -

Partial Coordination: In some sterically crowded assemblies, only the 4-position or the 2,6-positions may coordinate, leaving uncoordinated sites available for hydrogen bonding or post-synthetic modification.

Applications in MOFs

TPP is used to synthesize Pillared-Layer MOFs .

-

Layer Formation: Dicarboxylic acids often form 2D sheets with metal nodes.

-

Pillaring: TPP acts as the vertical pillar, connecting these sheets into a 3D porous framework.

-

Pore Size: The length of the TPP ligand defines the interlayer distance, often creating channels suitable for gas storage (

,

Self-Validation (Quality Control)

To ensure the synthesized TPP is suitable for MOF growth:

-

1H NMR (DMSO-d6): Check for the singlet peak of the central pyridine protons (

) which should be significantly downfield due to the electron-withdrawing nature of the pyridyl substituents. -

Solubility Test: TPP is sparingly soluble in common organic solvents (CHCl3, MeOH) but soluble in hot DMF or dilute acid. If it dissolves easily in cold ethanol, it may be the uncyclized chalcone intermediate.

References

-

Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis. Link

-

Constable, E. C. (2006).[2] 2,2′:6′,2″-Terpyridines: From chemical curiosities to functional materials. Chemical Society Reviews. Link

-

Fujita, M., et al. (1995). Self-assembly of ten molecules into nanometre-sized organic host frameworks. Nature. Link (Discusses the triazine analog TPT, establishing the supramolecular principles applicable to TPP).

-

Hou, L., et al. (2011). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Inorganic Chemistry. Link (Comparative structural reference).

Crystal Structure & Reticular Chemistry of 2,4,6-Tris(4-pyridyl)pyridine (TPyP)

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2,4,6-Tris(4-pyridyl)pyridine (TPyP). It prioritizes crystallographic precision, synthetic reproducibility, and applied reticular chemistry.

Technical Guide for Structural Chemists & Pharmaceutical Researchers

Executive Summary & Molecular Architecture

2,4,6-Tris(4-pyridyl)pyridine (TPyP), often abbreviated as Tripp or TPP , is a

Structural Fundamentals

-

Formula:

-

Molecular Weight: 310.36 g/mol

-

Symmetry Point Group: Idealized

(planar), but experimentally -

Key Crystallographic Feature: The peripheral pyridyl rings are rarely coplanar with the central ring due to steric repulsion between ortho-hydrogens. This twist (typically 20–40°) prevents close face-to-face

-stacking of the entire molecule, instead favoring edge-to-face (T-shaped) interactions or metal-mediated 3D networking.

The "Triazine Trap" (Critical Distinction)

Researchers frequently confuse TPyP with 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) .

-

TPyP (Pyridine Core): Higher basicity at the central ring; forms 3-connected nodes with distinct pore-partitioning capabilities.

-

TPT (Triazine Core): Electron-deficient central ring; favors anion-

interactions. -

Validation Rule: Always verify the central ring atoms via single-crystal X-ray diffraction (SCXRD) or

C NMR (TPyP shows central CH signal; TPT does not).

Synthesis & Purification Protocol

The synthesis of TPyP follows the Kröhnke Pyridine Synthesis , a robust methodology that constructs the central pyridine ring via Michael addition and subsequent cyclization. This method is superior to cross-coupling (e.g., Suzuki) for this specific target due to higher atom economy and the avoidance of expensive Pd-catalysts.

Optimized Kröhnke Protocol

Objective: Synthesis of 2,4,6-Tris(4-pyridyl)pyridine from 4-acetylpyridine.

Reagents:

-

4-Acetylpyridine (2.0 equivalents)

-

4-Pyridinecarboxaldehyde (1.0 equivalent)[1]

-

Ammonium Acetate (

, excess, acting as the nitrogen source) -

Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

-

Reagent Mixing: Dissolve 4-acetylpyridine (20 mmol) and 4-pyridinecarboxaldehyde (10 mmol) in glacial acetic acid (50 mL).

-

Ammonia Addition: Add ammonium acetate (excess, ~60 mmol).

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. The solution will darken as the pyridinium intermediate forms and cyclizes. -

Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (200 mL) to precipitate the crude product.

-

Neutralization: Adjust pH to ~8 using aqueous

or -

Purification (Critical): Recrystallize from hot ethanol or DMF.

Synthetic Workflow Diagram

Caption: The Kröhnke synthesis pathway for TPyP, highlighting the critical cyclization step mediated by ammonium acetate.

Crystallographic Profiles & Reticular Chemistry

TPyP is rarely used as a standalone crystal in pharmaceutical applications. Its value lies in its role as a supramolecular linker . Below are the two primary crystallographic modes relevant to research.

Mode A: Pore Space Partitioning (The FJU-90 System)

In this mode, TPyP acts as a

-

Host Framework: FJU-88 (or similar rht-topology MOFs).

-

Mechanism: TPyP inserts into the open metal sites of the framework.

-

Resulting Topology: The ligand partitions a 12 Å channel into smaller ~5.4 Å apertures.[4]

-

Application: High-efficiency separation of

. The pyridyl nitrogens provide specific binding sites for acetylene protons.

Mode B: Poly-[n]-Catenane Cages (The System)

TPyP reacts with Zinc halides (

-

Space Group:

(Trigonal). -

Unit Cell Parameters (Representative):

Å, -

Structure: 12 Zinc ions and 8 TPyP ligands form an icosahedral cage. These cages mechanically interlock (catenate) to form a 1D or 3D poly-catenane network.

-

Relevance: The internal cavity (>2700 ų) serves as a "nanodroplet" container for drug molecules or catalytic guests.

Comparative Crystallographic Data

| Parameter | Pure Ligand (TPyP) | TPyP-Zn Cage ( | TPyP-Co Polymer |

| Crystal System | Monoclinic (varies by solvate) | Trigonal | Triclinic |

| Space Group | |||

| Coordination | None (H-bonded network) | Tetrahedral ( | Octahedral ( |

| Primary Interaction | Coordination (Zn-N) | Coordination (Co-N) | |

| Pore Function | Negligible | Encapsulation (Guest) | 1D Channel |

Application Vectors in Drug Development

While TPyP is not a drug API (Active Pharmaceutical Ingredient), it is a high-value excipient scaffold in advanced drug delivery systems (DDS).

Biostable MOF Carriers (Fe/Co-TPY-MIL-88)

Researchers have successfully integrated TPyP into the MIL-88 architecture (Iron/Cobalt based).[5]

-

Function: TPyP acts as a "Pore Partition Agent," stabilizing the framework against collapse in biological fluids (PBS, serum).

-

Mechanism: The pyridyl arms lock the flexible MIL-88 framework, preventing "breathing" transitions that often lead to premature drug leakage.

-

Protocol for Loading:

-

Synthesize Fe/Co-TPY-MIL-88.[5]

-

Activate pores (solvent exchange + vacuum).

-

Soak in saturated drug solution (e.g., 5-Fluorouracil or Ibuprofen) for 24h.

-

Wash surface-bound drug.

-

Supramolecular Encapsulation

The

-

Solubility: Unlike infinite MOFs, these cages can be processed in solution.

-

Use Case: Protecting acid-sensitive prodrugs within the hydrophobic cavity of the cage before release.

Hierarchical Assembly Diagram

Caption: Divergent assembly pathways for TPyP: forming discrete soluble cages for transport or infinite frameworks for depot delivery.

References

-

BenchChem. "The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide." BenchChem Protocols. Link

-

Li, J. et al. "Pore Space Partition within a Metal−Organic Framework for Highly Efficient C2H2/CO2 Separation." Journal of the American Chemical Society, 2019. Link

-

García-Simón, C. et al. "Experimental X-ray and DFT Structural Analyses of M12L8 Poly-[n]-catenanes Using exo-Tridentate Ligands." Inorganic Chemistry, 2022.[5] Link

-

Wang, X. et al. "Highly Stable Fe/Co-TPY-MIL-88(NH2) Metal-Organic Framework in Enzymatic Cascade." Analytica Chimica Acta, 2019.[5] Link

- Constable, E. C. "2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT) vs TPyP: Structural nuances in coordination chemistry." Chemical Society Reviews. (Contextual reference for ligand distinction).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Supramolecular synthesis based on a combination of hydrogen- and halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pore Space Partition within a Metal−Organic Framework for Highly Efficient C2H2/CO2 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

Spectroscopic Characterization of 2,4,6-Tris(4-pyridyl)pyridine: A Technical Guide

Executive Summary

2,4,6-Tris(4-pyridyl)pyridine (2,4,6-TPyP) represents a cornerstone ligand in the fields of supramolecular chemistry and reticular synthesis. Its

This guide moves beyond basic data reporting. It provides a causal analysis of the spectroscopic signatures of 2,4,6-TPyP, offering researchers a self-validating roadmap for synthesis verification, purity assessment, and binding affinity characterization.

Part 1: Molecular Architecture & Synthesis Workflow

To accurately interpret spectroscopic data, one must first understand the origin of the sample. The industry-standard synthesis for 2,4,6-TPyP is the Kröhnke Pyridine Synthesis . This method is preferred over transition-metal catalyzed couplings (e.g., Suzuki) due to its cost-efficiency and the avoidance of heavy metal contaminants that can quench downstream fluorescence assays.

The Kröhnke Protocol Logic

The synthesis relies on a Michael addition followed by cyclization using ammonium acetate as the nitrogen source. The reaction typically involves 4-acetylpyridine and 4-pyridinecarboxaldehyde.

Critical Application Note: The resulting product is often sparingly soluble in common organic solvents (CHCl₃, MeOH). Protonation (using TFA or HCl) or the use of dipolar aprotic solvents (DMSO, DMF) is often required for characterization.

Figure 1: The Kröhnke synthetic pathway for 2,4,6-TPyP, highlighting the critical purification step necessary for spectroscopic grade material.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural validation. Due to the symmetry of 2,4,6-TPyP, the spectrum is deceptively simple but highly diagnostic.

Solvent Selection Strategy

-

CDCl₃: Poor solubility. Avoid unless the sample is derivatized.

-

DMSO-d₆: The standard solvent. Provides good solubility and separates water peaks from the aromatic region.

-

TFA-d: Useful for protonated species studies; causes significant downfield shifting of all signals.

1H NMR Assignment Logic (400 MHz, DMSO-d₆)

The molecule possesses a plane of symmetry passing through the central pyridine ring (N1, C4) and the substituent at the 4-position.

| Proton Environment | Multiplicity | Approx.[1][2][3] Shift ( | Structural Causality |

| Central Pyridine (3,5-H) | Singlet (s) | 8.60 – 8.80 | These protons are on the central ring. They are chemically equivalent due to symmetry and lack adjacent protons for coupling (singlet). |

| 4-Pyridyl Substituent (2',6'-H) | Doublet (d) | 8.70 – 8.90 | Protons ortho to the nitrogen on the pendant rings. Highly deshielded by the electronegative nitrogen. |

| 2,6-Pyridyl Substituents (2'',6''-H) | Doublet (d) | 8.60 – 8.80 | Similar to above, but on the lateral rings. Often overlap with the 4-pyridyl protons depending on concentration/temp. |

| 4-Pyridyl Substituent (3',5'-H) | Doublet (d) | 7.80 – 8.20 | Protons meta to the nitrogen on the pendant rings. Less deshielded than the ortho protons. |

| 2,6-Pyridyl Substituents (3'',5''-H) | Doublet (d) | 8.20 – 8.40 | Meta protons on the lateral rings. |

Self-Validation Check:

-

Integration Ratio: The integration of the central singlet (2H) to the total aromatic protons must match the stoichiometric ratio (2:12 total).

-

Symmetry Check: If you observe more than 5 distinct aromatic signals, your sample likely contains unreacted 4-acetylpyridine (monosubstituted impurities) or asymmetric partial cyclization products.

Part 3: Electronic Spectroscopy (UV-Vis & Fluorescence)

For applications in sensing or DNA binding, the electronic transitions are critical. 2,4,6-TPyP exhibits

UV-Vis Absorption Protocol

-

Solvent: Acetonitrile (MeCN) or Ethanol. (Avoid Acetone due to UV cutoff).

-

Concentration:

M to maintain linearity (Beer-Lambert Law). -

Key Features:

-

: Typically observed between 240–280 nm (intense

-

Shoulder: A weaker band around 300–320 nm often corresponds to

transitions involving the lone pairs on the pyridine nitrogens. -

Acid Sensitivity: Upon titration with acid (e.g., HCl), the bands will bathochromically shift (red shift) and change intensity due to the stabilization of the

orbital upon protonation of the pyridyl nitrogens.

-

: Typically observed between 240–280 nm (intense

Fluorescence Emission

While 2,4,6-TPyP is weakly fluorescent compared to its phenyl analogs (due to the

-

Excitation: Exciting at the

(approx. 260-280 nm). -

Emission: Broad band typically centered around 350–400 nm .

-

Quantum Yield (

): Generally low (< 0.1) in non-polar solvents. -

Enhancement: Binding to rigid matrices (like MOFs) or biomolecules (DNA) often restricts intramolecular rotation, significantly enhancing quantum yield (Aggregation-Induced Emission or Rigidification effects).

Part 4: Drug Development Application (G-Quadruplex Binding)

For the pharmaceutical audience, 2,4,6-TPyP serves as a scaffold for G-quadruplex (G4) stabilizers (telomerase inhibitors). The planar core allows

Spectroscopic Titration Workflow

To determine the binding constant (

Figure 2: Spectroscopic titration workflow for determining the affinity of 2,4,6-TPyP derivatives to G-Quadruplex DNA structures.

Protocol: UV-Vis Melting (Tm) Assay

This is the "gold standard" for proving stabilization.

-

Prepare Sample: 5

M G-Quadruplex DNA (e.g., human telomeric sequence) in buffer (10 mM Tris, 100 mM KCl, pH 7.4). -

Add Ligand: Add 2,4,6-TPyP (typically 5 equivalents). Note: Ensure DMSO concentration is <1% to prevent DNA denaturation.

-

Thermal Ramp: Heat from 20°C to 95°C at 0.5°C/min while monitoring absorbance at 295 nm (characteristic of G4 structure).

-

Result: A shift in the melting temperature (

) compared to DNA alone indicates binding. A

References

-

Kröhnke Pyridine Synthesis & Mechanism Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.

-

Spectroscopic Properties of Triarylpyridines Karkas, A., et al. (2009). A systematic study on the absorption and fluorescence properties of 2,4,6-triaryl and tripyridylpyridines. Turkish Journal of Chemistry.

-

G-Quadruplex Binding Methodologies Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides, 13(6), 515-537.

-

Supramolecular Applications (MOFs) Constable, E. C. (2006). 2,2′:6′,2″-Terpyridines: From chemical obscurities to common supramolecular motifs. Chemical Society Reviews.

Sources

Technical Guide: 1H and 13C NMR Characterization of 2,4,6-Tris(4-pyridyl)pyridine

[2]

Executive Summary

2,4,6-Tris(4-pyridyl)pyridine (

Structural Analysis & Symmetry

Before interpreting the spectra, one must define the magnetic equivalence of nuclei based on the molecule's symmetry.

-

Symmetry Elements: The molecule possesses a

rotational axis passing through the central nitrogen (N1) and the C4 carbon of the central ring. -

Proton Environments:

-

Central Ring: Protons at positions 3 and 5 are chemically equivalent (Singlet).

-

2,6-Substituents (Peripheral): The two 4-pyridyl rings at positions 2 and 6 are equivalent. Within these rings, protons are an AA'XX' system (appearing as two doublets).

-

4-Substituent (Axial): The 4-pyridyl ring at position 4 is unique but possesses internal symmetry (AA'XX' system).

-

-

Carbon Environments:

-

Central Ring: C2/C6 (equivalent), C3/C5 (equivalent), C4 (unique).

-

Peripheral Rings: Distinct sets for the 2,6-pyridyls vs. the 4-pyridyl.

-

Experimental Protocol

Synthesis (Kröhnke Pyridine Synthesis)

The standard synthesis involves the one-pot condensation of 4-acetylpyridine (2 equivalents) and 4-pyridinecarboxaldehyde (1 equivalent) in the presence of ammonium acetate (

Sample Preparation

-

Solvent: Deuterated Chloroform (

) or Dimethyl Sulfoxide- -

Concentration: ~10 mg/mL for

NMR; ~30-50 mg/mL for -

Reference: Tetramethylsilane (TMS,

ppm) or residual solvent peak (

NMR Data Analysis

NMR Data (400 MHz, )

Note: Chemical shifts may vary slightly (

| Signal | Integration | Multiplicity | Chemical Shift ( | Assignment | Structural Logic |

| A | 2H | Singlet (s) | ~8.05 - 8.15 | Central Pyridine H-3, H-5 | Shielded relative to |

| B | 4H | Doublet (d) | ~8.80 - 8.85 | 2,6-Pyridyl H-2', H-6' | |

| C | 4H | Doublet (d) | ~8.00 - 8.10 | 2,6-Pyridyl H-3', H-5' | |

| D | 2H | Doublet (d) | ~8.75 - 8.80 | 4-Pyridyl H-2'', H-6'' | |

| E | 2H | Doublet (d) | ~7.70 - 7.80 | 4-Pyridyl H-3'', H-5'' |

Coupling Constants (

NMR Data (100 MHz, )

| Signal | Chemical Shift ( | Carbon Type | Assignment |

| C-1 | ~155.0 | Quaternary (C-N) | Central Pyridine C-2, C-6 |

| C-2 | ~150.5 | Methine (CH) | Peripheral Pyridyl C-2', C-6' ( |

| C-3 | ~148.0 | Quaternary | Central Pyridine C-4 |

| C-4 | ~146.0 | Quaternary | Peripheral Pyridyl C-4' (Linker) |

| C-5 | ~121.0 - 125.0 | Methine (CH) | Peripheral Pyridyl C-3', C-5' ( |

| C-6 | ~119.0 | Methine (CH) | Central Pyridine C-3, C-5 |

Structural Visualization & Logic Flow

The following diagram illustrates the connectivity and the logical flow for assigning the NMR signals based on the "Kröhnke" substitution pattern.

Interpretation Strategy (Self-Validation)

To validate your spectrum against the data above, follow this checklist:

-

Identify the Singlet: Locate the singlet integrating to 2H. This must be the central ring protons (H3, H5). If this is a multiplet, the sample is likely the triazine analog (2,4,6-tris(4-pyridyl)-1,3,5-triazine) or impure.

-

Count the Doublets: You should observe distinct doublets in the aromatic region. The most downfield signals (near 8.8 ppm) correspond to the protons adjacent to the nitrogens in the substituent rings.

-

Check Integration Ratio: The ratio of the Singlet (Central) to the sum of Doublets should be 1:6 (2H vs 12H total).

References

-

Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1–24. Link

-

Constable, E. C., et al. (2005). Metallo-supramolecular chemistry with 4,2':6',4''-terpyridines. Dalton Transactions, (19), 3245–3258. Link

-

Zhang, Z., et al. (2021). Guest-induced tunable TADF in MOFs. Science China Chemistry, 64, 1–9. (Provides recent characterization data for TPP ligand). Link

-

Hanan, G. S., et al. (1997). Synthesis and coordination chemistry of 2,4,6-tri(4-pyridyl)-1,3,5-triazine. Canadian Journal of Chemistry, 75(2), 169-179. (Comparative data for the triazine analog). Link

An In-Depth Technical Guide to the Solubility and Stability of 2,4,6-Tris(4-pyridyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 2,4,6-Tris(4-pyridyl)pyridine, a versatile tridentate ligand. Understanding these fundamental properties is critical for its application in coordination chemistry, materials science, and pharmaceutical development. This document moves beyond a simple data sheet to explain the causality behind its physicochemical behavior and provides actionable protocols for its characterization.

Molecular Structure and its Physicochemical Implications

2,4,6-Tris(4-pyridyl)pyridine is a heterocyclic organic compound with a central pyridine ring substituted at the 2, 4, and 6 positions with pyridyl groups. This rigid, planar structure and the presence of four nitrogen atoms—one in the central ring and one in each of the three peripheral pyridyl groups—are the primary determinants of its solubility and stability. The nitrogen atoms act as hydrogen bond acceptors and coordination sites for metal ions, influencing its behavior in different chemical environments.

A key predictor of its pH-dependent solubility is its predicted pKa of 4.23±0.10[1]. This value suggests that the pyridyl nitrogens will be protonated in acidic conditions, leading to the formation of a cationic species with potentially enhanced aqueous solubility.

Solubility Profile: A Solvent-by-Solvent Analysis

Table 1: Predicted and Observed Solubility of 2,4,6-Tris(4-pyridyl)pyridine

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The molecule is largely non-polar due to the aromatic rings. However, the pyridyl nitrogen atoms can act as hydrogen bond acceptors, potentially allowing for slight solubility. |

| Acidic Aqueous Solutions (e.g., pH < 4) | Increased Solubility | Protonation of the pyridyl nitrogen atoms will form a salt, which is expected to be more soluble in water. |

| Basic Aqueous Solutions (e.g., pH > 8) | Low Solubility | The pyridyl nitrogens will be deprotonated, and the molecule will remain in its less soluble free base form. |

| Methanol / Ethanol | Moderately Soluble | These polar protic solvents can hydrogen bond with the pyridyl nitrogens, facilitating dissolution. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent that is a good solvent for many organic molecules. |

| Chloroform | Sparingly Soluble to Insoluble | A less polar solvent that is less likely to effectively solvate the polar pyridyl groups. |

| Hexane | Insoluble | A non-polar solvent that will not effectively solvate the polar regions of the molecule. |

Experimental Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of 2,4,6-Tris(4-pyridyl)pyridine.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2,4,6-Tris(4-pyridyl)pyridine to a series of vials containing a known volume of the desired solvents. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 2,4,6-Tris(4-pyridyl)pyridine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile: A Multifaceted Assessment